2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-phenylpyridazin-3-yl derivatives.
Reaction Conditions: The key step involves the reaction of 6-phenylpyridazin-3-yl derivatives with 2-bromoethyl acetate in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and cellular signaling pathways.
Pathways: By inhibiting these enzymes, the compound can reduce inflammation and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide can be compared with other pyridazine derivatives:
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(15-16-7-3-1-4-8-16)21-13-14-25-20-12-11-18(22-23-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,24) |
InChI Key |
OKNVMXUDYBFOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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